DAPK inhibitor 13

Description

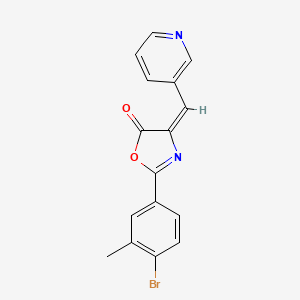

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11BrN2O2 |

|---|---|

Molecular Weight |

343.17 g/mol |

IUPAC Name |

(4E)-2-(4-bromo-3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H11BrN2O2/c1-10-7-12(4-5-13(10)17)15-19-14(16(20)21-15)8-11-3-2-6-18-9-11/h2-9H,1H3/b14-8+ |

InChI Key |

AIDLMCGWDDGYCV-RIYZIHGNSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)Br |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)Br |

Origin of Product |

United States |

Dapk Inhibitor 13: Discovery, Mechanistic Characterization, and Structure Activity Relationships

Identification of DAPK Inhibitor 13

The identification of potent and selective kinase inhibitors often relies on sophisticated computational and biochemical methodologies. This compound emerged from such efforts, leveraging advanced screening techniques to pinpoint molecules with desired inhibitory properties.

Application of Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a powerful computational approach used in early-stage drug discovery to identify potential lead compounds by predicting their binding affinity to a target protein based on its three-dimensional structure nih.gov. This methodology has been instrumental in the discovery of novel DAPK inhibitors nih.gov. Specifically, research has employed SBVS strategies, often utilizing databases like PubChem, to identify compounds capable of inhibiting DAPK family members researchgate.net. Studies focusing on the structure-activity relationships of novel DAPK inhibitors, identified through structure-based virtual screening, have been published, contributing to the discovery of compounds like this compound jst.go.jp. These methods involve docking potential inhibitors into the kinase's active site and evaluating their binding interactions using scoring functions nih.gov.

Enzyme Activity Assays for Initial Characterization

Following the identification of potential inhibitors through virtual screening, experimental validation using enzyme activity assays is essential for initial characterization researchgate.net. These assays quantify the compound's ability to inhibit the target enzyme's catalytic activity, typically by determining its half-maximal inhibitory concentration (IC50) promega.com.au. For this compound, initial characterization has involved assessing its potency against specific DAPK family members. For instance, this compound has been reported to exhibit an IC50 value of 253 nM (pIC50 6.6) against DAPK3 guidetopharmacology.org. Further characterization of related compounds, such as TC-DAPK 6 (also referred to as Compound 6 or identified by CAS 315694-89-4), which shares structural similarities and is likely a close analogue or the same compound, reveals potent inhibition against DAPK1 (IC50 = 69 nM) and DAPK3 (IC50 = 225 nM) in the presence of 10 µM ATP sigmaaldrich.commedchemexpress.com. These compounds are described as ATP-competitive inhibitors sigmaaldrich.commedchemexpress.com.

Enzymatic Inhibition Profile of this compound

A comprehensive understanding of a kinase inhibitor's profile involves assessing its potency, selectivity across the kinome, and its ability to inhibit related kinases within the target family. This compound has been characterized to possess a defined enzymatic inhibition profile.

Pan-DAPK Inhibitory Characteristics

This compound has been identified as a pan-DAPK inhibitor, indicating its capacity to inhibit multiple members of the DAPK family guidetoimmunopharmacology.org. This broad inhibitory activity within the family is a key characteristic, suggesting a potential for comprehensive modulation of DAPK-mediated cellular functions sigmaaldrich.comguidetoimmunopharmacology.org. The compound is recognized as a potent, ATP-competitive, and highly selective inhibitor of the DAPK family sigmaaldrich.com.

Specificity and Potency Against DAPK Family Members (e.g., DAPK3)

The potency of this compound against specific DAPK family members has been quantified through enzymatic assays. As noted, this compound shows an IC50 of 253 nM against DAPK3 guidetopharmacology.org. Related compounds, such as TC-DAPK 6 (CAS 315694-89-4), demonstrate potent inhibition of DAPK1 with an IC50 of 69 nM and DAPK3 with an IC50 of 225 nM sigmaaldrich.commedchemexpress.com. It is generally observed that inhibitors targeting DAPK3 often exhibit comparable potency against DAPK1, reflecting the close structural and functional relationship between these family members biorxiv.org.

Kinome-Wide Selectivity Profiling

To assess the specificity of this compound and identify potential off-target effects, kinome-wide selectivity profiling is employed assayquant.comnih.gov. These profiling studies involve screening the compound against a broad panel of kinases, often numbering in the hundreds guidetopharmacology.orgassayquant.com. This compound has demonstrated a favorable selectivity profile, exhibiting significantly reduced or no activity against a panel of 48 other kinases, even at concentrations as high as 10 µM sigmaaldrich.com. Such broad profiling, often conducted using platforms like KINOMEscan, is crucial for understanding a compound's therapeutic potential and minimizing unintended biological consequences guidetopharmacology.orgassayquant.comnih.gov.

Data Tables

Table 1: Potency of this compound Against DAPK Family Members

| Target Kinase | IC50 (nM) | Reference(s) |

| DAPK1 | 69 | researchgate.netsigmaaldrich.commedchemexpress.com |

| DAPK3 | 225 | researchgate.netsigmaaldrich.commedchemexpress.com |

| DAPK3 | 253 | guidetopharmacology.org |

Note: Data for DAPK1 and DAPK3 are primarily derived from studies on closely related compounds (TC-DAPK 6, Compound 6, CAS 315694-89-4) which are highly likely to be the same or analogous to "this compound" as described in the literature.

Modulation of Dapk Signaling by Dapk Inhibitor 13 in Preclinical Investigations

Impact on DAPK Kinase Activity Regulation

The catalytic activity of DAPK1 is tightly controlled by a complex series of intramolecular and intermolecular events. A primary mechanism of self-regulation involves autophosphorylation, which is in turn modulated by cellular phosphatases. DAPK inhibitor 13 directly targets the kinase's catalytic function, thereby influencing this regulatory balance.

Influence on Autophosphorylation Sites (e.g., Ser308)

DAPK1 activity is negatively regulated by its autophosphorylation at Serine 308 (Ser308), located within the calmodulin (CaM) autoregulatory domain mdpi.com. This phosphorylation event stabilizes an inhibitory conformation where the autoregulatory domain blocks the catalytic cleft, preventing substrate access nih.gov. Under basal conditions, this autophosphorylation helps to suppress the pro-apoptotic function of the kinase researchgate.net.

This compound, by competing with ATP in the kinase domain, prevents the catalytic activity of DAPK1. This inhibition directly blocks the autophosphorylation of DAPK1 at the Ser308 site. Consequently, the kinase remains in a state that would be permissive for activation, but the presence of the inhibitor ensures that it cannot phosphorylate itself or other substrates. This action is distinct from therapeutic strategies that aim to activate DAPK1 in cancer by preventing Ser308 autophosphorylation to unleash its tumor-suppressive functions nih.gov. Instead, this compound ensures the kinase remains catalytically inert, which is a therapeutic goal in conditions like ischemic stroke where DAPK1-mediated cell death is detrimental mdpi.com.

| Target Site | Effect of DAPK1 Activity | Predicted Effect of this compound | Reference |

| Ser308 | Autophosphorylation leads to kinase inhibition. | Blocks autophosphorylation, maintaining DAPK1 in a catalytically inert state. | mdpi.comnih.gov |

Effects on Phosphatase-Mediated DAPK Activation (e.g., PP2A)

The inhibitory phosphorylation at Ser308 can be reversed by cellular phosphatases, a key step in DAPK1 activation. Protein Phosphatase 2A (PP2A) has been identified as a strong candidate for dephosphorylating Ser308, thereby promoting DAPK1's catalytic function mdpi.comnih.govmdpi.com. The dephosphorylation of Ser308 by PP2A increases DAPK1's affinity for CaM, facilitating the removal of the autoregulatory domain from the catalytic cleft and fully activating the kinase frontiersin.orgnih.gov.

This compound does not directly interact with PP2A. However, it effectively negates the functional consequences of PP2A-mediated activation. Even when PP2A dephosphorylates Ser308 to prime DAPK1 for activity, this compound occupies the ATP-binding pocket, presenting a direct steric block that prevents substrate phosphorylation. Therefore, the inhibitor renders the upstream activation of DAPK1 by phosphatases like PP2A irrelevant to downstream signaling events.

Alteration of Downstream Substrate Phosphorylation by this compound

By directly inhibiting the catalytic engine of DAPK1, this compound prevents the phosphorylation of numerous downstream proteins that mediate its cellular effects, from tumor suppression to autophagy.

Modulation of Tumor Suppressor p53 Activity

DAPK1 is a positive regulator of the tumor suppressor protein p53. It can directly phosphorylate p53 and enhance its stability and transcriptional activity nih.govnih.gov. One mechanism involves DAPK1-mediated induction of the p19ARF tumor suppressor, which in turn inhibits MDM2, an E3 ubiquitin ligase that targets p53 for degradation nih.gov. This DAPK1-p53 signaling axis is crucial for initiating apoptosis in response to cellular stress nih.govresearchgate.net.

Preclinical evidence suggests that by blocking DAPK1 kinase activity, this compound would suppress the pro-apoptotic functions of p53 that are dependent on DAPK1. The inhibition of DAPK1 would prevent the phosphorylation and stabilization of p53, leading to its continued degradation by MDM2 and a reduction in the transcription of p53-responsive genes. This could be beneficial in neurodegenerative contexts but detrimental in cancer therapy where p53 activation is desired.

Regulation of Pin1 Isomerase Function

The peptidyl-prolyl isomerase Pin1 is a unique enzyme that regulates the function of numerous proteins involved in cell cycle progression and oncogenesis nih.gov. DAPK1 acts as a direct negative regulator of Pin1. It phosphorylates Pin1 at Ser71, a residue located within the enzyme's catalytic active site mdpi.comnih.gov. This phosphorylation event completely inactivates Pin1's isomerase activity, blocks its localization to the nucleus, and attenuates its ability to promote cell transformation and centrosome amplification nih.govnih.govnih.gov.

By inhibiting DAPK1, this compound prevents the inhibitory phosphorylation of Pin1 at Ser71 mdpi.com. As a result, Pin1 remains catalytically active and can continue to exert its pro-oncogenic functions. This highlights a critical consideration for the therapeutic application of DAPK inhibitors, as the unintended consequence of blocking a tumor suppressor (DAPK1) can be the activation of an oncoprotein (Pin1).

| DAPK1 Substrate | Site of Phosphorylation | Consequence of Phosphorylation | Predicted Effect of this compound | References |

| p53 | Multiple sites (e.g., Ser20 in human) | Activation and stabilization | Inhibition of p53-mediated apoptosis | nih.govnih.gov |

| Pin1 | Ser71 | Inactivation of isomerase activity | Restoration of Pin1 oncogenic activity | mdpi.comnih.govnih.gov |

| BECN1 | Thr119 | Dissociation from Bcl-XL, autophagy induction | Inhibition of DAPK-mediated autophagy | nih.govbohrium.com |

Effects on Autophagy-Related Proteins (e.g., BECN1)

DAPK1 is a key mediator of autophagic cell death, a process critically dependent on the protein Beclin 1 (BECN1) frontiersin.orgnih.gov. BECN1 is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of autophagosomes. The activity of BECN1 is inhibited by its interaction with anti-apoptotic proteins like Bcl-2 and Bcl-XL nih.govnih.gov.

DAPK1 directly phosphorylates BECN1 at Threonine 119 (Thr119), a residue located within its Bcl-2 homology 3 (BH3) domain nih.govbohrium.com. This phosphorylation event weakens the interaction between BECN1 and its inhibitors, such as Bcl-XL, promoting the dissociation of the complex nih.govbohrium.com. The liberated BECN1 is then free to participate in the PI3K complex and initiate autophagy. This compound is predicted to block this process. By preventing DAPK1 from phosphorylating BECN1, the inhibitor would stabilize the BECN1/Bcl-XL complex, thereby suppressing the initiation of DAPK-mediated autophagy.

Modulation of Ribosomal Protein L13a (RPL13A) Phosphorylation In the context of inflammatory gene expression, DAPK1 functions as an upstream kinase in a cascade that leads to the phosphorylation of Ribosomal Protein L13a (RPL13A). Research shows that interferon-γ (IFN-γ) activates a signaling pathway where DAPK1 activates zipper-interacting protein kinase (ZIPK).nih.govSubsequently, activated ZIPK directly phosphorylates RPL13A at Serine 77.nih.gov

This phosphorylation event is a crucial step for the translational repression of certain inflammatory genes. The phosphorylation of RPL13A causes its release from the ribosome, enabling it to become part of the IFN-γ-activated inhibitor of translation (GAIT) complex, which then silences the translation of specific target mRNAs. nih.gov Studies utilizing siRNA-mediated knockdown of DAPK have demonstrated that a reduction in DAPK expression inhibits the phosphorylation of L13a. nih.gov Therefore, pharmacological inhibition of DAPK1's catalytic activity with this compound would be anticipated to block this kinase cascade, preventing RPL13A phosphorylation and thereby interfering with the GAIT-mediated translational silencing of inflammatory genes. nih.gov

Effects on Microtubule-Associated Protein Tau (MAPT) Phosphorylation DAPK1 influences the phosphorylation state of the Microtubule-Associated Protein Tau (MAPT) through both indirect and direct mechanisms, with significant implications for neuronal function and pathology. Inhibition of DAPK1 has been shown to affect these pathways.

Indirect Phosphorylation via MARK1/2: One primary mechanism involves the DAPK1-mediated activation of microtubule-affinity regulating kinases (MARK1/2). nih.govnih.gov DAPK1, through its death domain, binds to the spacer region of MARK1/2, which alleviates their autoinhibitory conformation and leads to their activation. nih.gov This interaction is independent of DAPK1's own catalytic activity. nih.govnih.gov Activated MARK1/2 are potent Tau kinases that phosphorylate Tau, leading to microtubule destabilization. nih.gov Preclinical models using DAPK1 knockout mice show a corresponding reduction in Tau phosphorylation, confirming this signaling axis. nih.gov

Direct Phosphorylation of Tau: Beyond the indirect pathway, compelling evidence from preclinical studies demonstrates that DAPK1 can also directly phosphorylate Tau. mdpi.com In a mouse model of stroke, DAPK1 was found to directly phosphorylate Tau at the Serine 262 (Ser262) residue. nih.gov This direct phosphorylation contributes to spine damage and neuronal death. nih.govresearchgate.net Other studies have identified additional direct phosphorylation sites, including Threonine 231 (Thr231) and Serine 396 (Ser396). mdpi.comnih.gov Inhibition of DAPK1, either genetically or pharmacologically, has been shown to decrease Tau stability and abolish its hyperphosphorylation, promoting microtubule assembly and neurite outgrowth. ijbs.comnih.govfrontiersin.org For instance, treatment with a specific DAPK1 inhibitor reversed Tau hyperphosphorylation at Thr231, Ser262, and Ser396 induced by amyloid-beta aggregates in primary neurons. nih.gov

| Mechanism | Mediator | Tau Phosphorylation Site(s) | Functional Outcome | Effect of DAPK1 Inhibition |

|---|---|---|---|---|

| Indirect | MARK1/2 | Ser262 and other MARK sites | Microtubule destabilization, Tau toxicity | Reduced MARK1/2 activation and subsequent Tau phosphorylation |

| Direct | DAPK1 | Ser262, Thr231, Ser396 | Tau accumulation, neuronal apoptosis, spine damage | Decreased direct Tau phosphorylation and related neurotoxicity |

Regulation of Amyloid Precursor Protein (APP) Processing Preclinical studies have identified DAPK1 as a key regulator of Amyloid Precursor Protein (APP) processing, promoting the amyloidogenic pathway that leads to the generation of amyloid-beta (Aβ) peptides.nih.govcore.ac.ukThe kinase activity of DAPK1 is central to this process. Investigations have shown that DAPK1 triggers the phosphorylation of APP at the Threonine 668 (Thr668) residue.nih.govnih.govThis phosphorylation event is critical as it facilitates the amyloidogenic processing of APP.nih.govcore.ac.uk

In neuronal cell culture models, the overexpression of DAPK1 significantly increased the secretion of human Aβ, whereas a kinase-deficient DAPK1 mutant did not. nih.gov Conversely, the inhibition of DAPK1's catalytic activity with a specific small-molecule inhibitor, or the knockdown of DAPK1 expression, led to a significant decrease in the secretion of both Aβ40 and Aβ42. nih.govnih.gov Furthermore, in a transgenic mouse model of Alzheimer's disease (Tg2576), the genetic knockout of DAPK1 shifted APP processing toward the non-amyloidogenic pathway and decreased the generation of Aβ. nih.govcore.ac.uk These findings indicate that inhibiting DAPK1 with a compound like this compound can attenuate the amyloidogenic processing of APP by preventing the phosphorylation of APP at Thr668. nih.gov

Impact on N-Myc Downstream Regulated Gene 2 (NDRG2) Phosphorylation N-Myc Downstream Regulated Gene 2 (NDRG2) has been identified as a novel substrate of DAPK1, linking the kinase to neuronal cell death pathways implicated in neurodegenerative diseases.nih.govIn vitro and in vivo studies have confirmed that DAPK1 directly interacts with and phosphorylates NDRG2 specifically at the Serine 350 (Ser350) residue.nih.govmdpi.comThis phosphorylation is not a passive event; it is required to activate the pro-apoptotic function of NDRG2, leading to caspase-dependent cell death.nih.govmdpi.com

The functional significance of this interaction is highlighted by the observation that overexpression of DAPK1 enhances neuronal cell death in response to stimuli like ceramide, an effect mediated through NDRG2 phosphorylation. nih.gov Crucially, inhibition of DAPK1 activity—achieved through a kinase-deficient mutant, small hairpin RNA (shRNA), or a specific DAPK1 inhibitor—effectively abolishes NDRG2 phosphorylation and significantly decreases neuronal cell death in both cell culture and primary neurons. nih.gov Furthermore, levels of both DAPK1 and phosphorylated NDRG2 at Ser350 are significantly increased in human Alzheimer's disease brain samples, suggesting the clinical relevance of this pathway. nih.gov Therefore, this compound, by blocking the kinase function of DAPK1, is expected to prevent the phosphorylation and subsequent activation of NDRG2, thereby mitigating this pathway of neuronal cell death. mdpi.com

Interference with DAPK-Mediated Protein-Protein Interactions 3.3.1. DAPK1-NMDA Receptor Complex A critical, kinase-independent function of DAPK1 involves its direct protein-protein interaction with the N-methyl-D-aspartate (NMDA) receptor. Specifically, DAPK1 binds to the C-terminal tail of the GluN2B (formerly NR2B) subunit.etsu.edunih.govThis interaction is highly specific, occurring at amino acid residues 1292-1304 of the GluN2B subunit.frontiersin.org

Under pathological conditions such as cerebral ischemia, DAPK1 is recruited to the extrasynaptic NMDA receptor complex. etsu.edunih.gov Following this binding, DAPK1 then phosphorylates the GluN2B subunit at Serine 1303. etsu.edunih.gov This phosphorylation potentiates the receptor's channel conductance, leading to enhanced and injurious Ca2+ influx, which is a key driver of excitotoxic neuronal death. mdpi.cometsu.edu

Preclinical studies have shown that interfering with this specific protein-protein interaction is neuroprotective. Administration of a membrane-permeable peptide corresponding to the DAPK1-binding domain on GluN2B (NR2BCT) successfully uncouples DAPK1 from the receptor complex. nih.gov This uncoupling, without directly inhibiting the kinase activity of DAPK1, blocks the enhanced Ca2+ influx and protects neurons from ischemic damage. etsu.edunih.gov Similarly, genetic deletion of DAPK1 provides neuroprotection in stroke models. etsu.edu Pharmacological inhibition of DAPK1 has also been shown to reverse pathological alterations linked to the DAPK1-NMDAR interaction in models of chronic stress. semanticscholar.orgnih.gov These findings highlight that disrupting the DAPK1-GluN2B complex is a key mechanism for therapeutic intervention in conditions involving excitotoxicity.

| Interacting Protein/Substrate | DAPK1 Domain/Action | Target Protein Site/Domain | Resulting Phosphorylation | Downstream Effect |

|---|---|---|---|---|

| Myosin Light Chain II (MLCII) | Kinase Domain | Ser19 | p-MLCII (Ser19) | Membrane blebbing, apoptosis |

| Zipper-Interacting Protein Kinase (ZIPK) | Kinase Domain | - | p-ZIPK (activated) | Phosphorylation of RPL13A, translational repression |

| Microtubule-Affinity Regulating Kinase (MARK1/2) | Death Domain | Spacer Region | - (Allosteric activation) | Indirect phosphorylation of Tau, microtubule instability |

| Microtubule-Associated Protein Tau (MAPT) | Kinase Domain | Ser262, Thr231, Ser396 | p-Tau (multiple sites) | Tau accumulation, neurotoxicity |

| Amyloid Precursor Protein (APP) | Kinase Domain | Thr668 | p-APP (Thr668) | Amyloidogenic processing, increased Aβ production |

| N-Myc Downstream Regulated Gene 2 (NDRG2) | Kinase Domain | Ser350 | p-NDRG2 (Ser350) | Activation of NDRG2, neuronal cell death |

| NMDA Receptor Subunit GluN2B | - (Binding) | aa 1292-1304 | p-GluN2B (Ser1303) | Enhanced Ca2+ influx, excitotoxicity |

DAPK-ZIPK-L13a Axis in Translational Control

The DAPK-ZIPK-L13a axis plays a critical role in the regulation of inflammatory gene expression through translational control. This signaling cascade is initiated by interferon-γ (IFN-γ), which activates DAPK1. Subsequently, DAPK1 activates zipper-interacting protein kinase (ZIPK), leading to the phosphorylation of the ribosomal protein L13a. guidetomalariapharmacology.orgnih.govnih.gov This phosphorylation event causes L13a to be released from the ribosome, which in turn leads to the translational silencing of mRNAs containing a specific structural element in their 3' untranslated region known as the IFN-γ-activated inhibitor of translation (GAIT) element. guidetomalariapharmacology.orgnih.govnih.gov

An interesting feature of this pathway is the presence of functional GAIT elements in the mRNAs of both DAPK and ZIPK, creating a negative feedback loop where the kinases activate a pathway that ultimately suppresses their own expression. guidetomalariapharmacology.orgnih.govnih.gov This regulatory circuit is crucial for the resolution of inflammation, allowing the cell to return to a basal state and be responsive to subsequent stimuli. guidetomalariapharmacology.orgnih.gov

Preclinical studies have demonstrated that the inhibition of the DAPK1-ZIPK axis can disrupt this translational control mechanism. For instance, in melanoma cells, inhibition of this axis was shown to reduce the population of cells with low levels of the mRNA-binding protein HuR, which is involved in the adaptive response to BRAF inhibition. While these studies highlight the potential for DAPK inhibitors to modulate this pathway, specific investigations detailing the effects of this compound on the DAPK-ZIPK-L13a axis are not yet prevalent in the literature. However, given its inhibitory action on DAPK1, it is anticipated that this compound would similarly disrupt this translational control pathway.

| Component | Function in the Axis | Consequence of DAPK1 Activation |

| DAPK1 | Initiates the kinase cascade | Activates ZIPK |

| ZIPK | Phosphorylates L13a | Phosphorylates L13a, leading to its release from the ribosome |

| L13a | Component of the ribosome | Release from the ribosome leads to translational silencing of GAIT-containing mRNAs |

| GAIT Element | RNA motif in 3' UTR | Mediates translational silencing |

DAPK1 Interaction with Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. wikipedia.orgnih.gov Its activity is tightly controlled to ensure proper cell division. While DAPK1 is known to be involved in cell cycle regulation and apoptosis, preclinical investigations have not yet established a direct interaction or functional link between DAPK1 and PLK1. The current body of scientific literature lacks studies detailing any modulation of PLK1 activity or signaling by DAPK1 or the effects of this compound on such a hypothetical interaction. Therefore, the relationship between DAPK1 and PLK1 remains an area for future research.

This compound Effects on Interconnected Signaling Pathways

DAPK1 does not function in isolation; it engages in extensive crosstalk with other major signaling pathways, thereby influencing a wide range of cellular outcomes. The inhibitory effects of this compound are therefore expected to extend beyond the direct DAPK1 signaling cascade.

The mitogen-activated protein kinase (MAPK) pathways, comprising the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for regulating cellular processes such as proliferation, differentiation, and stress responses. researchgate.net DAPK1 has been shown to interact with and modulate the activity of these pathways.

Preclinical studies have revealed that DAPK1 can directly interact with ERK, and this interaction is believed to promote the pro-apoptotic function of DAPK1. In contrast, DAPK1 has been found to selectively promote the activation of p38 MAPK, which can contribute to tumor suppression. researchgate.net While the direct interaction between DAPK1 and JNK is less clear, other members of the DAPK family, such as DAPK3, have been shown to mediate the activation of JNK.

The use of DAPK inhibitors has been shown to have an impact on inflammatory responses, which are often mediated by MAPK signaling. For instance, the DAPK inhibitor TC-DAPK 6 has been demonstrated to alleviate lung injury by reducing inflammatory factors and oxidative stress through the regulation of the p38 MAPK/NF-κB signaling pathway. nih.gov Although specific studies with this compound are limited, its known inhibitory activity against DAPK1 suggests it would modulate the crosstalk between DAPK1 and the MAPK pathways, potentially impacting cellular responses to stress and inflammation.

| Pathway | DAPK1 Interaction/Modulation | Potential Effect of DAPK Inhibition |

| ERK | Direct interaction, promoting apoptosis | Attenuation of DAPK1-mediated apoptosis |

| JNK | Indirect modulation (via other DAPK family members) | Altered stress responses |

| p38 | Promotes activation | Reduced tumor suppression in some contexts, anti-inflammatory effects |

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. nih.gov DAPK1 has been identified as a positive regulator of the mTORC1 pathway. mdpi.com This regulation occurs through the DAPK1-mediated phosphorylation of tuberous sclerosis complex 2 (TSC2), which leads to the disruption of the TSC1-TSC2 complex and subsequent activation of mTORC1. nih.gov

The role of DAPK1 in modulating mTORC1 signaling appears to be context-dependent, with studies showing that this interaction can either promote cell growth or be involved in apoptosis. nih.gov In preclinical models, the inhibition of DAPK1 has been studied in the context of mTORC1 activation, particularly in immune cells. For example, in CD8+ T cells, DAPK1-mediated mTORC1 activation is important for antiviral responses. While the specific inhibitor used in these studies was not identified as this compound, it is plausible that this compound would similarly attenuate mTORC1 signaling in contexts where it is driven by DAPK1 activity.

| Component | Role in Pathway | Effect of DAPK1 on Component |

| DAPK1 | Upstream regulator | Phosphorylates TSC2 |

| TSC2 | Negative regulator of mTORC1 | Phosphorylation by DAPK1 leads to its inactivation |

| mTORC1 | Central regulator of cell growth | Activated as a result of TSC2 inactivation |

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. mdpi.com Preclinical evidence suggests that DAPK1 acts as a negative regulator of this pathway. Studies have shown that the downregulation of DAPK1 expression leads to an increase in nuclear β-catenin and the activation of Wnt target genes. nih.gov

Furthermore, DAPK3, another member of the DAPK family, has been implicated in the negative regulation of the Wnt/β-catenin pathway in colon cancer cells. wikipedia.org Given that this compound exhibits potent inhibition of both DAPK1 and DAPK3, it is reasonable to predict that its application could lead to an increase in Wnt/β-catenin signaling in certain cellular contexts. However, direct preclinical studies investigating the effect of this compound on this pathway are currently lacking.

Small GTPases of the Rho family, such as Cdc42, are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. DAPK1 has been shown to inhibit the Cdc42-mediated cell polarity pathway. This provides a direct link between DAPK signaling and the regulation of GTPase activity. By inhibiting DAPK1, it is expected that the regulation of Cdc42 activity would be altered, potentially impacting processes such as cell migration and invasion. As with the other interconnected pathways, there is a need for specific preclinical investigations to elucidate the precise effects of this compound on Cdc42 and other GTPases.

Inhibitory Profile of this compound

The following table summarizes the known inhibitory activity of this compound against members of the DAPK family.

| Kinase Target | % Inhibition (at 10µM) | pIC50 | Reference |

| DAPK1 | 82% | - | guidetomalariapharmacology.org |

| DAPK2 | ~40% | - | guidetomalariapharmacology.org |

| DAPK3 | 98% | 6.6 |

Preclinical Research Applications and Biological Outcomes in Disease Models

Neurobiological Disease Models

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a significant role in neuronal cell death pathways, including apoptosis and autophagy. mdpi.comnih.gov Its dysregulation has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention. nih.govresearchgate.net DAPK1 inhibitors, such as the compound known as DAPK inhibitor 13, are being investigated for their potential to mitigate the pathological processes in conditions like ischemic stroke and Alzheimer's disease. mdpi.comnih.gov

Ischemic stroke is characterized by neuronal cell death due to restricted blood flow to the brain. nih.gov DAPK1 activity is markedly elevated in ischemic brain tissue, where it contributes to neuronal damage. mdpi.comnih.gov The inhibition of DAPK1 is a therapeutic strategy aimed at reducing this damage. Pharmacological inhibition of DAPK1 has been shown to be neuroprotective in both in vitro and in vivo models of ischemia. researchgate.netfrontiersin.org

Preclinical studies using animal models of ischemic stroke, such as the transient middle cerebral artery occlusion (MCAO) model, have demonstrated the neuroprotective effects of DAPK1 inhibition. nih.gov A specific small-molecule DAPK1 inhibitor, an alkylated 3-amino-6-phenylpyridazine, was shown to significantly attenuate brain damage after ischemic stroke. nih.govnih.gov A single administration of this inhibitor was effective in reducing brain damage in tissues following both acute and sustained injury in animal models. mdpi.com

Studies involving both genetic deletion (knockout mice) and pharmacological inhibition of DAPK1 have reported a significant reduction in brain infarct volume and neurological deficits following an induced stroke. nih.gov Histological analyses of brain tissue from animals treated with a DAPK1 inhibitor revealed a reduction in nuclear condensation, neuronal dissociation, and degraded cytoplasm compared to untreated groups. nih.gov These findings indicate that this compound plays a crucial role in preserving the structural integrity of the brain tissue post-ischemia.

| Model | Inhibitor Action | Key Outcome | Reference |

|---|---|---|---|

| Transient Middle Cerebral Artery Occlusion (MCAO) | Pharmacological Inhibition (alkylated 3-amino-6-phenylpyridazine) | Significantly reduced brain infarct volume and tissue damage. | nih.govnih.govnih.gov |

| DAPK1 Knockout Mice (MCAo model) | Genetic Deletion | Markedly reduced infarct volume. | nih.govnih.gov |

| In Vitro Oxygen-Glucose Deprivation (OGD) | Pharmacological Inhibition | Protected primary neurons from cell death. | nih.gov |

Beyond reducing the physical area of brain damage, the inhibition of DAPK1 also contributes to the preservation of neurological function. In preclinical models, treatment with a DAPK1 inhibitor led to improved neurological scores. nih.gov Furthermore, DAPK1 inhibition has been associated with enhanced neural remodeling after a stroke. nih.gov Treated animals showed increased dendrite spine density and neurite outgrowth, which are crucial for restoring neural circuits. nih.gov The treatment also upregulated the expression of neural proliferation markers like brain-derived neurotrophic factor (BDNF), further supporting its role in functional recovery. nih.gov

Alzheimer's disease (AD) is characterized by the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. mdpi.com DAPK1 expression is significantly upregulated in the hippocampus of AD patients. nih.gov Research suggests that DAPK1 is a critical regulator of both Aβ and tau pathologies. nih.govnih.gov Therefore, inhibiting DAPK1 presents a promising therapeutic avenue for AD. nih.govijbs.com

DAPK1 contributes to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. nih.govnih.gov DAPK1 can directly phosphorylate tau at the Ser262 residue. nih.govnih.gov It can also indirectly promote tau phosphorylation by inhibiting the function of Pin1, a prolyl isomerase that helps maintain normal tau function. ijbs.com DAPK1 phosphorylates Pin1 at the Ser71 residue, inactivating it and leading to the accumulation of hyperphosphorylated tau. ijbs.com

In preclinical studies, the application of a specific DAPK1 inhibitor effectively protected primary neurons from Aβ aggregate-induced tau dysregulation. ijbs.com Inhibition of DAPK1 activity with synthetic small molecules has been shown to antagonize pathological tau phosphorylation and accumulation. nih.gov

| Mechanism | Effect of DAPK1 Activation | Effect of DAPK1 Inhibition | Reference |

|---|---|---|---|

| Direct Tau Phosphorylation | Phosphorylates tau at Ser262. | Reduces direct phosphorylation of tau. | nih.govnih.gov |

| Indirect via Pin1 | Phosphorylates and inactivates Pin1, leading to tau accumulation. | Prevents Pin1 inactivation, mitigating tau hyperphosphorylation. | ijbs.com |

| Indirect via MARK2 | Elevates the activity of microtubule affinity-regulating kinase 2 (MARK2). | Reduces MARK2-mediated tau phosphorylation. | nih.gov |

DAPK1 also plays a role in the amyloidogenic processing of amyloid precursor protein (APP), which leads to the generation of Aβ peptides. nih.govnih.gov DAPK1 interacts with APP and increases its phosphorylation at the Thr668 site, a step that promotes the processing of APP by β-secretase and subsequently increases Aβ production. mdpi.comnih.gov

Pharmacological inhibition of DAPK1 with a selective inhibitor has been shown to significantly downregulate the amyloidogenic processing of APP and the generation of both Aβ40 and Aβ42 in various cell models. nih.govresearchgate.net In mouse models overexpressing APP, the absence of DAPK1 shifted APP processing toward the non-amyloidogenic pathway and decreased Aβ production. nih.gov These findings suggest that this compound could be a promising agent for intervening in the early stages of Aβ pathology in Alzheimer's disease. nih.gov

Impact on Alzheimer's Disease Pathology in Preclinical Models

Neuroprotective Effects against Glutamate Toxicity

Glutamate excitotoxicity, a process involving excessive stimulation of glutamate receptors, leads to neuronal cell death and is implicated in various neurological disorders. nih.gov DAPK1 is a critical mediator in this pathway. nih.govnih.gov Research has shown that inhibiting DAPK1 can confer protection against glutamate-induced neuronal damage. nih.gov

Studies have identified that the extracellular signal-regulated kinase (ERK) can activate DAPK1, contributing to neuronal injuries triggered by glutamate excitotoxicity. nih.govnih.gov Consequently, blocking this ERK-DAPK1 signaling axis has been shown to attenuate neuronal apoptosis. nih.gov For instance, the application of specific ERK inhibitors, which in turn suppress DAPK1 activity, protected neurons from excitotoxicity. nih.gov Furthermore, a selective small-molecule DAPK1 inhibitor, TC-DAPK6, has demonstrated direct neuroprotective effects by shielding neurons from glutamate toxicity. researchgate.net These findings suggest that targeting DAPK1 with inhibitors could be a viable therapeutic strategy for conditions involving glutamate excitotoxicity. researchgate.netnih.gov

Oncological Disease Models

The role of DAPK inhibitors in cancer is complex, as DAPK1 can function as both a tumor suppressor and, in certain contexts, a promoter of tumor growth. nih.govescholarship.org

Anti-Proliferative Activities in Cancer Cell Lines

DAPK inhibitors have demonstrated significant anti-proliferative activity across a wide range of cancer cell lines. nih.gov In a large-scale screening, novel aryl carboxamide derivatives designed as DAPK1 inhibitors were tested against a library of 60 human cancer cell lines. nih.govnih.gov Several of these compounds exhibited high anti-proliferative activity. nih.gov

Notably, the isonicotinamide (B137802) derivative 4q was identified as a potent DAPK1 inhibitor and showed remarkable activity against leukemia (K-562) and breast cancer (MDA-MB-468) cell lines, with growth inhibition of 72% and 75%, respectively. nih.govsemanticscholar.org Other compounds in the same series also displayed potent effects; for example, pyrazine carboxamide derivatives 4d and 4o almost completely inhibited the growth of the leukemia HL-60(TB) cell line. nih.gov Further studies have shown that DAPK1 inhibition is particularly effective in cancers with p53 mutations. escholarship.org A small molecule DAPK1 inhibitor was found to reduce the growth of p53-mutant pancreatic (PANC-1) and ovarian (SKOV-3) cancer cell lines. escholarship.org

| Inhibitor/Compound Series | Cancer Cell Line | Cancer Type | Observed Effect | Citation |

|---|---|---|---|---|

| Isonicotinamide derivative 4q | K-562 | Leukemia | 72% Growth Inhibition (% GI) | nih.govsemanticscholar.org |

| Isonicotinamide derivative 4q | MDA-MB-468 | Breast Cancer | 75% Growth Inhibition (% GI) | nih.govsemanticscholar.org |

| Pyrazine carboxamide 4d | HL-60(TB) | Leukemia | ~100% Growth Inhibition (% GI) | nih.gov |

| Pyrazine carboxamide 4o | HL-60(TB) | Leukemia | ~100% Growth Inhibition (% GI) | nih.gov |

| Small Molecule DAPK1 Inhibitor | PANC-1 | Pancreatic Cancer (p53-mutant) | Reduced cell growth | escholarship.org |

| Small Molecule DAPK1 Inhibitor | SKOV-3 | Ovarian Cancer (p53-mutant) | Reduced cell growth | escholarship.org |

Effects on Cancer Cell Migration and Metastatic Potential

Conversely, other members of the DAPK family can have opposing roles. In triple-negative breast cancer (TNBC), DAPK3 has been identified as a key regulator that promotes cell migration and invasion. oup.combcm.edutmc.edu Genomic knockout of DAPK3 in TNBC cell lines resulted in the inhibition of in vitro migration and invasion. oup.comtmc.edu This suggests that an inhibitor targeting DAPK3 could be a potential anti-metastatic agent in this specific cancer subtype. Therefore, the ultimate effect of a DAPK inhibitor on metastatic potential depends on its selectivity for different DAPK family members and the specific role of those kinases in a given cancer type.

Regulation of Cell Adhesion and Detachment

There is currently no specific research data available detailing the effects of this compound on the regulation of cell adhesion and detachment. While the broader family of Death-Associated Protein Kinases (DAPKs) is understood to play a role in these cellular processes, studies specifically utilizing this compound to investigate these mechanisms have not been published.

Influence on Cell Polarity and Motility

Similarly, the influence of this compound on cell polarity and motility remains uninvestigated in the current body of scientific literature. The fundamental role of DAPK in cytoskeletal dynamics and cell migration suggests that its inhibition could have significant effects; however, experiments to determine these effects using this compound have not been reported.

Inflammatory and Other Disease Models

There are no specific studies on the use of this compound in animal models of vascular inflammatory responses or hypertension. The potential for DAPK inhibitors in these conditions is an area of active research, but the specific contributions of this compound have not been elucidated.

The role of this compound in intestinal epithelial wound healing and the resolution of colitis has not been a subject of published research. While other inhibitors of the DAPK family have been explored in models of inflammatory bowel disease, the specific effects of this compound are unknown.

There is no available research on the regulation of granulocyte motility in inflammation by this compound. DAPK2 has been implicated in the regulation of granulocyte motility, suggesting that a pan-DAPK inhibitor such as this compound could have an effect, but this has not been experimentally verified. nih.gov

Research Findings Summary

As detailed in the sections above, there is a notable absence of specific research findings for this compound across the outlined preclinical applications. The available information identifies it as a pan-DAPK inhibitor with activity against DAPK1, DAPK2, and DAPK3, but its biological outcomes in disease models are yet to be determined.

Interactive Data Table: Preclinical Research on this compound

| Research Area | Disease Model | Key Findings for this compound |

| Cell Adhesion & Detachment | Not Applicable | No data available |

| Cell Polarity & Motility | Not Applicable | No data available |

| Vascular Inflammation | Not Applicable | No data available |

| Hypertension | Not Applicable | No data available |

| Colitis & Wound Healing | Not Applicable | No data available |

| Granulocyte Motility | Not Applicable | No data available |

Q & A

Basic: What experimental assays are used to evaluate DAPK inhibitor 13's activity in cellular models?

To assess this compound's activity, researchers employ:

- Immunocytochemistry : Staining for DAPK, phosphorylated DAPK (p-DAPK), and downstream markers (e.g., HIF-1α, VEGF) in brain endothelial cells (HBMECs) and astrocytes. Protocols include fixation with 2% formalin, blocking autofluorescence, and using fluorophore-conjugated secondary antibodies .

- MTT Assay : Measures metabolic activity post-treatment (100 µM for 24 hours) to evaluate cytotoxicity. Absorbance is quantified at 540/630 nm .

- Adenylate Kinase Release : Detects cell stress via ATP release using the ToxiLight™ kit, validated in endothelial cells and astrocytes .

- Enzyme Activity Assays : Quantitative screening with 3-amino-pyridazine-based libraries (IC₅₀ = 13 µM) and structural analysis via X-ray crystallography (1.9 Å resolution) .

Advanced: How can researchers address contradictory findings regarding this compound's effects across cancer models?

Contradictions may arise from DAPK's context-dependent roles (tumor suppressor vs. pro-survival) . To resolve discrepancies:

- Cell-Type Specificity : Compare DAPK expression in tumor buds (low) vs. tumor centers (high) using immunohistochemistry, as shown in colorectal cancer studies .

- Functional Endpoints : Separate apoptosis assays (e.g., TUNEL) from migration/invasion assays (Boyden chamber, ECIS system) to isolate mechanisms .

- Methylation Status : Assess DAPK promoter methylation via MSP or bisulfite sequencing, as hypermethylation correlates with bladder cancer risk (OR: 5.81) .

Basic: What structural features of this compound inform its mechanism of action?

- Core Scaffold : 3-amino-6-phenyl-pyridazine fragment binds the DAPK catalytic domain, leaving unoccupied space for optimization .

- ATP-Competitive Inhibition : Competes with ATP at the kinase active site (IC₅₀ = 69–225 nM for DAPK1/DAPK3) .

- Crystal Structure Insights : The 1.9 Å resolution structure reveals binding interactions critical for rational drug design .

Advanced: What strategies optimize this compound's selectivity across DAPK family members?

- Fragment-Based Design : Use the pyridazine core to develop analogs with improved DAPK1/DAPK3 selectivity .

- Kinase Profiling : Test against ZIPK and DRP-1 (structurally related DAPK family members) to identify off-target effects .

- Computational Docking : Leverage the DAPK-inhibitor crystal structure to predict binding affinities for isoform-specific residues .

Basic: How is this compound administered in in vitro neuroprotection studies?

- Dosage : 100 µM in cell culture media for 24 hours .

- Cell Models : Human brain microvascular endothelial cells (HBMECs) and astrocytes, validated via NeuN/GFAP co-staining .

- Treatment Window : Efficacy demonstrated even when administered 6+ hours post-ischemia in stroke models .

Advanced: How to validate target engagement of this compound in complex biological systems?

- Substrate Phosphorylation : Use synthetic DAPK substrate peptide (Km = 9 µM) to quantify kinase inhibition .

- Phospho-Specific Antibodies : Detect p-DAPK reduction in treated vs. untreated cells .

- Kinase Activity Profiling : Compare inhibitor-treated lysates with controls using radioactive ATP incorporation assays .

Basic: What controls are essential when assessing this compound's effects on apoptosis?

- Untreated Controls : Baseline DAPK/p-DAPK expression .

- Vehicle Controls : Account for solvent effects (e.g., DMSO) .

- Positive/Negative Controls : Use staurosporine (apoptosis inducer) and caspase inhibitors to validate pathways .

Advanced: What computational methods support the rational design of improved DAPK inhibitors?

- Molecular Dynamics Simulations : Model inhibitor-DAPK interactions using the 1.9 Å crystal structure to predict stable binding conformations .

- Free Energy Perturbation (FEP) : Calculate binding affinities for pyridazine analogs .

- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic interactions for isoform selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.